2-(3-Nitrophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

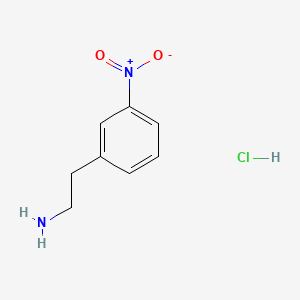

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c9-5-4-7-2-1-3-8(6-7)10(11)12;/h1-3,6H,4-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWJXFFJQRETII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940548 | |

| Record name | 2-(3-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19008-62-9 | |

| Record name | 2-(3-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-nitrophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3-Nitrophenyl)ethanamine hydrochloride CAS number

An In-Depth Technical Guide to 2-(3-Nitrophenyl)ethanamine Hydrochloride (CAS: 19008-62-9)

Introduction

This compound, identified by the CAS Number 19008-62-9, is a significant chemical intermediate primarily utilized in the synthesis of complex organic molecules.[1][2][3] Its structure, featuring a reactive primary amine and a nitro-substituted aromatic ring, makes it a versatile building block in medicinal chemistry and drug development. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, validated synthesis protocols, critical applications, safety and handling procedures, and analytical characterization, with an emphasis on the scientific rationale behind the methodologies discussed. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound.

Part 1: Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical properties. The hydrochloride salt form of 2-(3-nitrophenyl)ethanamine enhances its stability and simplifies handling compared to the free base.

The key functional groups—the primary amine (-NH2) and the nitro group (-NO2) at the meta position of the benzene ring—dictate its chemical behavior. The amine group is a nucleophile and a base, readily participating in reactions like amidation and alkylation. The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution but making it susceptible to nucleophilic aromatic substitution under certain conditions. It can also be reduced to an aniline, providing a pathway to further functionalization.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19008-62-9 | [1][2][4] |

| Molecular Formula | C8H11ClN2O2 | [1][3][4] |

| Molecular Weight | 202.64 g/mol | [1][5] |

| Synonyms | 3-Nitrophenethylamine Hydrochloride, M-Nitrophenylethylamine HCl | [1][4] |

| Appearance | Solid Crystalline, Yellow-Green | [5] |

| Melting Point | 200 °C or 211-215 °C (Note: Discrepancy exists between suppliers) | [4][5] |

| Solubility | No specific data available in reviewed sources | [5] |

Part 2: Synthesis Methodology: Reduction of 2-(3-nitrophenyl)acetamide

A reliable synthesis route is critical for ensuring a consistent supply of high-purity intermediate for research and development. One documented method involves the reduction of the corresponding acetamide.[6]

Causality and Experimental Rationale

The choice of a borane-tetrahydrofuran complex (BH3-THF) as the reducing agent is deliberate. Borane is a highly effective reagent for reducing amides to amines without affecting the aromatic nitro group, which would be readily reduced by other common methods like catalytic hydrogenation (e.g., H2/Pd-C). THF serves as the solvent and stabilizes the borane reagent. The reaction is initially run at room temperature to control the exothermic reaction and gas evolution, then heated to drive the reaction to completion. The final quench with hydrochloric acid (HCl) serves two purposes: it neutralizes any excess borane reagent and protonates the resulting amine, allowing for its precipitation and purification as the stable hydrochloride salt.[6]

Detailed Synthesis Protocol

-

Step 1: Reaction Setup: In a reaction vessel under an inert atmosphere, a solution of 2-(3-nitrophenyl)acetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared.

-

Step 2: Reduction: To the stirring solution, borane-THF complex (1.0 M solution, 2.5 eq) is added slowly at room temperature. Gas evolution will be observed.

-

Step 3: Reflux: Once the initial gas evolution subsides, the reaction mixture is heated to 70 °C and maintained overnight.

-

Step 4: Quenching: The reaction is cooled to room temperature and carefully quenched by the slow addition of 3M HCl. This step is exothermic and should be performed with caution. The mixture is briefly heated again to 70 °C to ensure the complete destruction of any borane complexes.

-

Step 5: Isolation: The reaction mixture is cooled and the solvent is removed under reduced pressure. The resulting solid is dissolved in 3M NaOH to deprotonate the amine and then extracted with dichloromethane (CH2Cl2).

-

Step 6: Salt Formation: The combined organic extracts are dried, filtered, and concentrated. The resulting free base is dissolved in a minimal amount of CH2Cl2, and a solution of HCl in EtOAc is added to precipitate this compound as a solid.[6]

-

Step 7: Purification: The solid product is collected by filtration and can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(3-Nitrophenyl)ethanamine HCl.

Part 3: Applications in Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules. Its presence is noted as an impurity in the manufacturing of drugs such as Mirabegron and Adagrasib.[4]

Mirabegron is a potent β3-adrenergic receptor agonist used to treat overactive bladder.[7] While the primary synthesis pathway for Mirabegron typically involves the para-substituted isomer (4-nitrophenethylamine), the presence of the meta-isomer, 2-(3-nitrophenyl)ethanamine, as an impurity is of high significance for quality control.[4][8] The formation of this impurity can arise from meta-isomers present in the initial starting materials used for nitration. Its detection and control are paramount to ensure the purity and safety of the final active pharmaceutical ingredient (API).

Impurity Relationship Diagram

Caption: Formation pathway of a meta-impurity in API synthesis.

Part 4: Safety, Handling, and Storage

A conflict in safety data exists across various supplier safety data sheets (SDS). While some sources classify the compound as not hazardous under OSHA regulations, others assign GHS hazard statements indicating significant risks.[4][5][9]

Scientist's Recommendation: In the face of conflicting data, a scientist must adhere to the principle of precaution. All work should be conducted assuming the higher hazard classification is accurate. The compound should be treated as harmful if swallowed and as an irritant to the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classifications

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [4][9] |

| H315 | Causes skin irritation | [4][9] |

| H319 | Causes serious eye irritation | [4][9] |

| H335 | May cause respiratory irritation | [4][9] |

Standard Operating Protocol for Safe Handling

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield, compliant with EN166 or OSHA 29 CFR 1910.133 standards.[5][10]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Inspect gloves before use.[5][9]

-

Respiratory Protection: Not typically required if work is performed in a fume hood. If weighing large quantities in an open area, a NIOSH-approved respirator may be necessary.[10]

-

-

Handling: Avoid dust formation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

-

Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, sweep up the solid material, taking care not to create dust, and place it in a suitable, sealed container for disposal.[9]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[10]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[9][10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air. Seek medical attention if symptoms occur.[10]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as acids, acid chlorides, and acid anhydrides.[5][12]

Part 5: Analytical Characterization

Confirming the identity and purity of this compound is essential before its use in subsequent synthetic steps. A multi-technique approach is recommended for comprehensive characterization.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/buffered water) can effectively separate the main compound from starting materials, byproducts, and isomeric impurities.[13] Purity is typically reported as a percentage of the total peak area.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons (with splitting patterns indicative of the 1,3-disubstitution) and the two aliphatic methylene groups of the ethylamine chain.

-

Mass Spectrometry (MS): MS provides the molecular weight of the free base, confirming the compound's identity.

-

Elemental Analysis: This technique determines the percentage composition of C, H, N, and Cl, providing experimental verification of the molecular formula.[13]

Conclusion

This compound (CAS: 19008-62-9) is a valuable, yet specialized, chemical intermediate. Its utility in organic synthesis is defined by the dual reactivity of its amine and nitro-functionalized phenyl groups. A comprehensive understanding of its properties, synthesis, and handling is crucial for its effective and safe application. As demonstrated, this compound's significance extends beyond its role as a building block to its importance as a process impurity in pharmaceutical manufacturing, highlighting the need for robust analytical methods for its detection and control. This guide provides the foundational knowledge for researchers to confidently incorporate this reagent into their development programs.

References

- Pharmaffiliates. This compound | CAS No : 19008-62-9. [Link]

- 2a biotech. This compound. [Link]

- molecularinfo.com. Cas number 19008-62-9|this compound. [Link]

- Fisher Scientific. SAFETY DATA SHEET - 2-(4-Nitrophenyl)ethylamine hydrochloride (UK). [Link]

- Angene Chemical. Safety Data Sheet - (S)-1-(2-Nitrophenyl)ethanamine hydrochloride. [Link]

- PubChem. 2-(3-Nitrophenyl)ethan-1-amine. [Link]

- Google Patents.

- Google Patents. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.

- Taylor & Francis Online. A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. molecularinfo.com [molecularinfo.com]

- 4. 3-NITROPHENETHYLAMINE HYDROCHLORIDE | 19008-62-9 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-NITROPHENETHYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. angenechemical.com [angenechemical.com]

- 10. 2-(4-Nitrophenyl)ethylamine hydrochloride(29968-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. fishersci.es [fishersci.es]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2-(3-Nitrophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Nitrophenyl)ethanamine, also known as 3-nitrophenethylamine, is an organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a phenethylamine core substituted with a nitro group at the meta position, provides a unique combination of chemical reactivity and physicochemical properties. The hydrochloride salt form enhances its stability and solubility, making it a versatile reagent in various chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 2-(3-Nitrophenyl)ethanamine hydrochloride, offering insights for its effective utilization in research and development. The 2-phenethylamine motif is a cornerstone in medicinal chemistry, found in numerous bioactive compounds and therapeutic agents.[1]

Physicochemical Properties

The hydrochloride salt of 2-(3-Nitrophenyl)ethanamine is typically a solid at room temperature.[2][3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 19008-62-9 | [2][3] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [2][3][4] |

| Molecular Weight | 202.64 g/mol | [2][4] |

| Appearance | Solid | [2][3] |

| Melting Point | 211-215 °C | [3][4] |

| Solubility | Soluble in water and organic solvents.[5] | - |

| Storage | 2-8°C, Refrigerator | [2] |

Molecular Structure and Reactivity

The chemical behavior of this compound is dictated by its key functional groups: the primary amine, the aromatic nitro group, and the ethyl bridge.

Caption: Workflow for the synthesis of 2-(3-Nitrophenyl)ethanamine HCl.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for this compound include:

-

N-H stretching: Broad absorptions in the region of 3000-3300 cm⁻¹ corresponding to the primary amine salt.

-

C-H stretching: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

N-O stretching (nitro group): Strong, characteristic absorptions at approximately 1524 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric). [6]* C=C stretching: Absorptions in the 1400-1600 cm⁻¹ region for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For phenethylamines, characteristic fragmentation patterns are observed. [7]The molecular ion peak (M⁺) for the free base (C₈H₁₀N₂O₂) would be observed at m/z 166.18. [8]Common fragmentation pathways for phenethylamines involve cleavage of the Cα-Cβ bond. [7]

Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. [5]Its utility stems from the ability to further functionalize both the amine and the nitro groups. It is particularly useful in the development of compounds targeting neurological disorders and in biochemical research investigating neurotransmitter systems. [5]It also finds applications in material science for the development of novel materials like polymers and coatings. [5]

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. [3][9]It may also cause respiratory irritation. [3][9] Precautionary Measures:

-

Handling: Use in a well-ventilated area. [4]Wear suitable protective clothing, gloves, and eye/face protection. [9]Avoid formation of dust and aerosols. [9]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]* First Aid:

-

If swallowed: Rinse mouth and get medical help. [4] * If on skin: Wash with plenty of soap and water. [9] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [9] Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

-

References

- PubChem. 2-(3-Nitrophenyl)ethan-1-amine | C8H10N2O2. National Center for Biotechnology Information.

- N0648-25G. 2-(4-Nitrophenyl)ethylamine Hydrochloride, 25G.

- Angene Chemical. Safety Data Sheet.

- Fisher Scientific. SAFETY DATA SHEET.

- Pharmaffiliates. CAS No : 19008-62-9 | Product Name : this compound.

- Google Patents. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.

- IndiaMART. 2-(4-Nitrophenyl) ethylamine hydrochloride (Cas No 29968-78-3).

- Googleapis.com. WO 2015/155664 Al.

- Pharmaffiliates. CAS No : 83304-13-6 | Product Name : 2-(3-Nitrophenyl)ethan-1-amine.

- molecularinfo.com. Cas number 19008-62-9|this compound.

- Taylor & Francis Online. A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride.

- PharmaCompass.com. 4-Nitrophenethylamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- Google Patents. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof.

- MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review.

- MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3-NITROPHENETHYLAMINE HYDROCHLORIDE | 19008-62-9 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-(3-Nitrophenyl)ethan-1-amine | C8H10N2O2 | CID 12950066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. angenechemical.com [angenechemical.com]

Technical Guide: Precise Molecular Weight Determination of m-Nitrophenylethylamine Hydrochloride for Research and Pharmaceutical Applications

Abstract

The precise determination of a compound's molecular weight is a foundational requirement for all quantitative work in chemical research and pharmaceutical development. It is the bedrock upon which stoichiometry, solution preparation, and dosage calculations are built. This guide provides a definitive, step-by-step methodology for calculating the molecular weight of m-Nitrophenylethylamine hydrochloride (C₈H₁₁ClN₂O₂). Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each stage of the process, ensuring a self-validating and reproducible outcome. It is intended for researchers, analytical chemists, and drug development professionals who require the highest degree of accuracy in their work.

Introduction: The Foundational Importance of Molecular Weight

In the realm of scientific inquiry, precision is paramount. The molecular weight, or more accurately, the molar mass ( g/mol ), of a substance is one of its most fundamental physical constants. An accurate value is indispensable for:

-

Stoichiometric Calculations: Ensuring correct molar ratios in chemical syntheses and reactions.

-

Quantitative Analysis: Preparing standards and solutions of known concentrations for analytical techniques such as HPLC, GC-MS, and NMR.

-

Pharmacology and Drug Development: Determining dosage, assessing bioavailability, and fulfilling regulatory requirements.

This guide focuses on m-Nitrophenylethylamine hydrochloride. The parent compound, a primary amine, is rendered as a hydrochloride salt. This is a ubiquitous practice in pharmaceutical chemistry.

Expert Insight: The conversion of a free base amine to a hydrochloride salt is a deliberate and critical step. It is not merely an impurity but a modification designed to enhance the compound's crystalline nature, improve its stability, and, most importantly, increase its aqueous solubility—a key factor for many biological applications. This conversion directly impacts the molecular weight by incorporating the mass of hydrochloric acid (HCl), a fact that must be accounted for in the calculation.

Methodology: A Rigorous Protocol for Calculation

The following protocol is designed to be a self-validating system, where the accuracy of the outcome is guaranteed by the fidelity of its inputs: the established chemical formula and the internationally recognized standard atomic weights of the constituent elements.

Step 1: Ascertain the Definitive Chemical Formula

The first and most critical step is to establish the correct molecular formula for the compound in its specified form.

-

Parent Compound (m-Nitrophenylethylamine): C₈H₁₀N₂O₂

-

Acid Component (Hydrochloric Acid): HCl

-

Resulting Salt (m-Nitrophenylethylamine hydrochloride): The addition of HCl to the parent amine results in the final formula: C₈H₁₁ClN₂O₂ .

Step 2: Enumerate Constituent Elements

Deconstruct the molecular formula into its constituent elements and the count of atoms for each.

-

Carbon (C): 8 atoms

-

Hydrogen (H): 11 atoms

-

Chlorine (Cl): 1 atom

-

Nitrogen (N): 2 atoms

-

Oxygen (O): 2 atoms

Step 3: Collate Authoritative Atomic Weights

To ensure the highest accuracy, it is imperative to use the standard atomic weights as provided by authoritative bodies like the International Union of Pure and Applied Chemistry (IUPAC). These values are weighted averages of the masses of an element's naturally occurring isotopes.[1][2]

-

Chlorine (Cl): 35.453 u[9]

Causality Note: Using integer mass numbers (e.g., 12 for Carbon, 35 for Chlorine) is a common source of significant error in high-precision applications. The use of standard atomic weights, which account for isotopic abundance, is non-negotiable for research-grade calculations.[1]

Step 4: Compute Elemental Mass Contributions

Calculate the total mass contribution of each element by multiplying its atom count by its standard atomic weight.

-

Carbon: 8 atoms × 12.011 u/atom = 96.088 u

-

Hydrogen: 11 atoms × 1.008 u/atom = 11.088 u

-

Chlorine: 1 atom × 35.453 u/atom = 35.453 u

-

Nitrogen: 2 atoms × 14.007 u/atom = 28.014 u

-

Oxygen: 2 atoms × 15.999 u/atom = 31.998 u

Step 5: Summation for Final Molecular Weight

The final molecular weight is the sum of the individual elemental mass contributions.

96.088 u + 11.088 u + 35.453 u + 28.014 u + 31.998 u = 202.641 u

The molecular weight is 202.641 u, which corresponds to a molar mass of 202.64 g/mol . This value aligns with data found in chemical supplier catalogs for the isomeric compound 4-Nitrophenethylamine hydrochloride.[17][18]

Data Presentation and Visualization

For clarity and rapid reference, the quantitative data is summarized below.

Table 1: Summary of Molecular Weight Calculation

| Element | Symbol | Atom Count | Standard Atomic Weight (u) | Total Mass Contribution (u) |

| Carbon | C | 8 | 12.011[2][4] | 96.088 |

| Hydrogen | H | 11 | 1.008[6][7] | 11.088 |

| Chlorine | Cl | 1 | 35.453[9] | 35.453 |

| Nitrogen | N | 2 | 14.007[10][11] | 28.014 |

| Oxygen | O | 2 | 15.999[13][15] | 31.998 |

| Total | 202.641 |

Diagram 1: Logical Workflow for Molecular Weight Calculation

Caption: Logical workflow for the accurate calculation of molecular weight.

Conclusion

The molecular weight of m-Nitrophenylethylamine hydrochloride is rigorously calculated to be 202.641 g/mol . This value is derived from a systematic and transparent methodology that relies on the compound's precise chemical formula and the standard atomic weights of its constituent elements. Adherence to this detailed protocol ensures a high degree of accuracy, which is fundamental for the integrity and reproducibility of any subsequent experimental work in research, analytics, and pharmaceutical development.

References

- Oxygen

- Chlorine. Wikipedia. [Link]

- Hydrogen.

- Atomic Weight of Nitrogen.

- Chlorine Facts - Chlorine The Element of Surprise. American Chemistry Council. [Link]

- How heavy is one

- Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts. Britannica. [Link]

- What is the

- Isotopes of chlorine. Wikipedia. [Link]

- Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? Unacademy. [Link]

- Standard

- nglos324 - oxygen. University of Cambridge. [Link]

- Atomic Weights and Isotopic Compositions for Nitrogen.

- Nitrogen. Wikipedia. [Link]

- Oxygen. Wikipedia. [Link]

- Hydrogen. Wikipedia. [Link]

- Chlorine.

- Atomic/Molar mass.

- #7 - Nitrogen - N. Jefferson Lab. [Link]

- What Is The Atomic Weight Of Oxygen? Chemistry For Everyone - YouTube. [Link]

- What Is The Atomic Weight Of Hydrogen? Chemistry For Everyone - YouTube. [Link]

- What Is The Atomic Weight Of Carbon? Chemistry For Everyone - YouTube. [Link]

- Atomic Weights and Isotopic Compositions for Carbon.

- Atomic Weights and Isotopic Compositions for Oxygen.

- Carbon | C (Element). PubChem, NIH. [Link]

- N-methyl-4-nitrophenethylamine hydrochloride. PubChem, NIH. [Link]

- 4-Nitrophenethylamine hydrochloride | Drug Inform

Sources

- 1. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 2. Atomic/Molar mass [westfield.ma.edu]

- 3. youtube.com [youtube.com]

- 4. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 11. Nitrogen - Wikipedia [en.wikipedia.org]

- 12. #7 - Nitrogen - N [hobart.k12.in.us]

- 13. fiveable.me [fiveable.me]

- 14. princeton.edu [princeton.edu]

- 15. Oxygen - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. 4-Nitrophenethylamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 18. fishersci.com [fishersci.com]

Navigating the Uncharted: A Technical Guide to the Melting Point Determination of 2-(3-nitrophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a compound's melting point is a fundamental yet critical step in its physicochemical characterization, offering insights into purity, identity, and stability. This guide addresses the specific challenge of an unlisted melting point for 2-(3-nitrophenyl)ethanamine hydrochloride. In the absence of established literature values, this document serves as a comprehensive protocol and technical resource for researchers to accurately determine this physical constant. We will delve into the foundational principles of melting point analysis, present detailed experimental methodologies, and discuss the critical aspects of data interpretation and instrument calibration. Furthermore, this guide will emphasize the importance of isomeric distinction by providing comparative data for the well-documented 2-(4-nitrophenyl)ethanamine hydrochloride.

Introduction: The Significance of a Melting Point and the Isomeric Challenge

In the landscape of drug discovery and development, the melting point is more than a mere physical constant; it is a gatekeeper for quality control and a predictor of a substance's behavior. A sharp and defined melting range is often the first indication of a pure crystalline solid.[1][2][3] Conversely, a broad and depressed melting range can signify the presence of impurities, a critical consideration in the synthesis of active pharmaceutical ingredients (APIs).[4][5][6]

A thorough search of chemical databases and supplier specifications reveals a notable gap in the literature for the melting point of this compound. This is in stark contrast to its isomer, 2-(4-nitrophenyl)ethanamine hydrochloride, for which extensive data is available. This discrepancy underscores the critical importance of precise isomeric identification in chemical research. The seemingly minor shift of a nitro group from the 4-position to the 3-position on the phenyl ring can significantly alter the compound's crystal lattice structure and intermolecular forces, thereby affecting its melting point.

Comparative Data for 2-(4-nitrophenyl)ethanamine Hydrochloride

To provide context and highlight the importance of isomeric purity, the following table summarizes the reported melting points for the 4-nitro isomer.

| Supplier/Source | Reported Melting Point (°C) | Purity (%) |

| TCI Chemicals | 211.0 - 217.0 | >98.0 |

| Sigma-Aldrich | 200 (decomposes) | 95 |

| Fisher Scientific | 200 | 98+ |

| Echemi | 209 - 210 | - |

| Joshi et al. (Synthesis) | 200 (decomposes) | >99 (HPLC) |

This data is provided for comparative purposes only.

Core Directive: Methodologies for Melting Point Determination

Given the absence of a literature value for this compound, a researcher's primary objective is to perform an empirical determination. The choice of methodology will depend on the available equipment, the desired level of precision, and the amount of sample available. This section provides a detailed overview of the most common and reliable techniques.

The Capillary Melting Point Method: A Foundational Technique

The capillary method is a widely used, accessible, and reliable technique for determining the melting point of a solid.[3][7] It involves heating a small sample packed into a capillary tube at a controlled rate and observing the temperature at which the solid transitions to a liquid.

A finely powdered sample is packed into a thin-walled glass capillary tube. This tube is then placed in a heating block (as in a Mel-Temp apparatus) or an oil bath (as in a Thiele tube) adjacent to a calibrated thermometer.[8][9][10][11] The apparatus is heated slowly, and the temperatures at which melting begins (the first appearance of liquid) and is complete (the disappearance of all solid) are recorded as the melting range.[8][12]

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as residual solvent can act as an impurity and depress the melting point.[2][8][13]

-

Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula or mortar and pestle. This ensures uniform heat transfer.[2]

-

Jab the open end of a capillary tube into the powdered sample to collect a small amount of material.[8][13]

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[12][13]

-

-

Apparatus Setup (Mel-Temp):

-

Before starting, ensure the melting point apparatus is calibrated. This can be done by measuring the melting points of known standards (e.g., benzoic acid, caffeine) and creating a calibration curve if necessary.[14][15][16][17]

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Set the initial heating rate to be rapid (5-10 °C/min) to determine an approximate melting point.[12][16]

-

Once the approximate melting point is known, allow the apparatus to cool to at least 20 °C below this temperature.

-

Prepare a new sample and set the heating rate to a slow and controlled 1-2 °C per minute. This slow rate is crucial for an accurate determination.[12][16]

-

-

Observation and Recording:

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature (T1) at which the first droplet of liquid is observed.

-

Record the temperature (T2) at which the last solid crystal melts into a clear liquid.

-

The melting point is reported as the range T1 - T2.

-

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC): A High-Precision Alternative

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that provides highly accurate and quantitative data on the thermal properties of a material.[18][19][20] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

In DSC, the sample and an inert reference (usually an empty pan) are heated in separate, controlled chambers. The instrument maintains both at the same temperature and measures the amount of heat required to do so. When the sample undergoes a phase transition, such as melting, it absorbs energy (an endothermic process).[21][22] The instrument detects this by the increased heat flow to the sample to maintain the zero temperature difference between the sample and the reference. The result is a plot of heat flow versus temperature, with the melting point typically taken as the onset temperature or the peak of the endothermic transition.[21][22]

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan.

-

Seal the pan using a crimper. An unsealed or vented pan may be used if volatilization is a concern.

-

-

Instrument Setup and Measurement:

-

Place the sample pan and a reference pan (an empty, sealed pan) into the DSC cell.

-

Define the temperature program. A typical program involves an initial equilibration period, followed by a heating ramp (e.g., 10 °C/min) through the expected melting range, and a final cooling step.

-

The experiment is run under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.

-

-

Data Analysis:

-

The resulting DSC thermogram will show a peak corresponding to the melting of the sample.

-

The melting point can be reported as the extrapolated onset temperature (the intersection of the baseline with the tangent of the peak's leading edge) or the peak maximum temperature. The onset temperature is often closer to the true thermodynamic melting point.

-

Caption: Logical Flow of DSC Melting Point Measurement.

Scientific Integrity: Interpreting the Results and Ensuring Trustworthiness

The trustworthiness of a melting point determination hinges on meticulous technique and correct interpretation of the results.

Sharp vs. Broad Melting Range

-

Pure Compounds: A pure crystalline organic compound will typically exhibit a sharp melting range of 0.5-2 °C.[1][3] This indicates a uniform crystal lattice that requires a specific amount of energy to disrupt.

-

Impure Compounds: The presence of impurities disrupts the crystal lattice, weakening the intermolecular forces.[4][6] This leads to two observable effects: a depression of the melting point and a broadening of the melting range.[1][4][5] Therefore, a broad melting range for your synthesized this compound would suggest the need for further purification (e.g., recrystallization).

Potential Sources of Error and Self-Validation

-

Heating Rate: A heating rate that is too fast is a common source of error, leading to an artificially elevated and broad melting range because the thermometer and sample are not in thermal equilibrium.[23] Adhering to a slow heating rate (1-2 °C/min) is a self-validating step.[12][16]

-

Sample Packing: Improperly packed capillary tubes (too much sample or loosely packed) can cause inefficient heat transfer and result in a broad melting range.[8][13]

-

Thermometer Calibration: An uncalibrated thermometer will provide inaccurate readings. Regular calibration against certified standards is essential for trustworthy results.[14][15][16]

-

Subjectivity in Visual Detection: The visual detection of the initial and final melting points can be subjective. Performing multiple determinations and taking an average can mitigate this.

Conclusion

References

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- University of Calgary. Melting point determination.

- Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.

- Timstar. Melting Point: Using the Thiele Tube.

- Unacademy. Factors Affecting Melting Point: Definition, Examples, Diagrams.

- Pharmaguideline. Calibration of Melting Point Apparatus.

- IBChem. Melting point depression.

- Chemistry For Everyone. (2024, January 31). What Affects Melting Point Of Organic Compounds? [Video]. YouTube.

- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.

- Wikipedia. Thiele tube.

- Sciencing. (2022, March 24). What Factors Affect Melting Point?.

- Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.

- LAB Comercial. Tube for melting point measurement according to Thiele.

- Chemistry For Everyone. (2024, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube.

- Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide.

- Scribd. SOP For Melting Point Calibration.

- Sciencemadness Wiki. (2018, October 8). Thiele tube.

- Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory.

- CureFFI.org. (2016, April 27). Differential scanning calorimetry.

- Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.

- California State University, Bakersfield. Lab 3: Calibration of a Melting Point Apparatus.

- Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP.

- BYJU'S. Determination Of Melting Point Of An Organic Compound.

- IntechOpen. (2018, October 17). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.

- Mr. Kent's Chemistry Page. Determination of Melting Point.

- Chemistry For Everyone. (2024, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube.

- Chemistry LibreTexts. (2024, August 20). 4.3: Melting Point Determination Procedure.

- Grokipedia. Melting-point depression.

- NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA).

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- Wikipedia. Kofler bench.

- METTLER TOLEDO. Differential Scanning Calorimetry (DSC).

- University of Colorado Boulder. DETERMINATION OF MELTING POINTS.

- Laboratory supplies. Kofler Hot Stage Microscopes Polytherm, Wagner & Munz.

- SSERC. Melting point determination.

- Pharmaguideline. SOP for Calibration of Melting Point Apparatus.

- Arthur H. Thomas Company. KOFLER MICRO HOT STAGE.

- Kumar, A., Singh, P., & Nanda, A. (2020). Hot stage microscopy and its applications in pharmaceutical characterization. Drug development and industrial pharmacy, 46(7), 1049–1061.

- Vitez, I. M., & Newman, A. W. (1998). The evolution of hot-stage microscopy to aid solid-state characterizations of pharmaceutical solids. Thermochimica Acta, 324(1-2), 187-196.

Sources

- 1. mt.com [mt.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. ibchem.com [ibchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. grokipedia.com [grokipedia.com]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. timstar.co.uk [timstar.co.uk]

- 10. Thiele tube - Wikipedia [en.wikipedia.org]

- 11. Thiele tube - Sciencemadness Wiki [sciencemadness.org]

- 12. jk-sci.com [jk-sci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 15. scribd.com [scribd.com]

- 16. csub.edu [csub.edu]

- 17. SOP for Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 18. Differential scanning calorimetry [cureffi.org]

- 19. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 21. youtube.com [youtube.com]

- 22. mt.com [mt.com]

- 23. youtube.com [youtube.com]

A Technical Guide to the Spectral Analysis of 2-(3-Nitrophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of the spectral data for 2-(3-Nitrophenyl)ethanamine hydrochloride (CAS No: 19008-62-9).[1] As a crucial intermediate in pharmaceutical synthesis, a thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and quality control. This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental choices and a self-validating framework for spectral interpretation, grounded in established scientific principles.

Molecular Structure and its Spectroscopic Implications

This compound is a salt composed of a protonated 2-(3-nitrophenyl)ethanamine cation and a chloride anion. The organic cation possesses key structural features that give rise to a unique spectroscopic fingerprint: a meta-substituted aromatic ring, a nitro group (-NO₂), and an ethylamine side chain (-CH₂CH₂NH₃⁺). Each of these components will manifest distinct and predictable signals in various spectroscopic analyses.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational modes of the bonds within this compound will absorb infrared radiation at characteristic frequencies.

Predicted Infrared Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~3000-2800 | Medium-Strong | Aliphatic C-H stretch (CH₂) |

| ~2800-2500 | Broad, Strong | N-H stretch of the primary ammonium salt (R-NH₃⁺) |

| ~1600-1585 | Medium | Aromatic C=C skeletal vibrations |

| ~1550-1475 | Strong | Asymmetric NO₂ stretch |

| ~1485-1450 | Medium | Aromatic C=C skeletal vibrations |

| ~1360-1290 | Strong | Symmetric NO₂ stretch |

| ~850-750 | Strong | C-H out-of-plane bending for meta-disubstituted benzene |

| ~750-700 | Medium | C-H out-of-plane bending for meta-disubstituted benzene |

Note: The predicted values are based on the typical absorption ranges for the respective functional groups.

Experimental Protocol: KBr Pellet Method for Solid Samples

The potassium bromide (KBr) pellet method is a common and effective technique for analyzing solid samples via transmission FTIR.[2][3] The principle lies in dispersing the solid analyte in a matrix of KBr, which is transparent to infrared radiation, and pressing the mixture into a thin, transparent pellet.[2][4]

Step-by-Step Methodology:

-

Sample and KBr Preparation:

-

Mixing:

-

Add approximately 100-200 mg of the dried KBr to the mortar containing the sample.

-

Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained.[4]

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 metric tons) for several minutes to form a transparent or semi-transparent pellet.[4]

-

-

Spectral Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the nitro group and the ammonium salt. The asymmetric and symmetric NO₂ stretching vibrations are typically observed as two distinct, strong bands in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[5][6][7] The presence of the primary ammonium salt will be evidenced by a broad, strong absorption in the 2800-2500 cm⁻¹ range, resulting from the N-H stretching vibrations. Aromatic C-H stretches will appear as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹. The meta-substitution pattern on the benzene ring can be confirmed by the presence of characteristic C-H out-of-plane bending bands in the 850-700 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural elucidation.

Experimental Protocol: NMR Sample Preparation

The quality of NMR spectra is highly dependent on proper sample preparation.[8] The choice of a suitable deuterated solvent is critical to avoid interference from solvent protons.[9][10]

Step-by-Step Methodology:

-

Solvent Selection:

-

Choose a deuterated solvent in which this compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are common choices for amine salts.

-

-

Sample Dissolution:

-

Accurately weigh approximately 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[11]

-

Gently agitate the vial to ensure complete dissolution.

-

-

Transfer to NMR Tube:

-

Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[8]

-

-

Instrumental Analysis:

-

Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

-

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 (broad s) | 1 | 3H | -NH₃⁺ |

| ~8.2 (s) | 1 | 1H | Ar-H (proton between the two substituents) |

| ~8.1 (d) | 1 | 1H | Ar-H (proton ortho to the nitro group) |

| ~7.7 (t) | 1 | 1H | Ar-H (proton para to the nitro group) |

| ~7.6 (d) | 1 | 1H | Ar-H (proton ortho to the ethylamine group) |

| ~3.2 (t) | 1 | 2H | -CH₂-NH₃⁺ |

| ~3.0 (t) | 1 | 2H | Ar-CH₂- |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Interpretation: The downfield region of the spectrum (δ > 7.0 ppm) will show the signals for the four aromatic protons. Due to the meta-substitution, they will appear as a complex pattern of singlets, doublets, and triplets. The protons on the ethyl side chain will appear as two triplets in the upfield region, with the protons adjacent to the ammonium group being more deshielded. The protons of the ammonium group itself will likely appear as a broad singlet due to rapid exchange with any trace amounts of water and quadrupolar broadening from the nitrogen atom.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Ar-C attached to NO₂ |

| ~140 | Ar-C attached to the ethylamine group |

| ~136 | Ar-C ortho to the nitro group |

| ~130 | Ar-C para to the nitro group |

| ~123 | Ar-C between the two substituents |

| ~121 | Ar-C ortho to the ethylamine group |

| ~40 | -CH₂-NH₃⁺ |

| ~35 | Ar-CH₂- |

Note: Chemical shifts are approximate and can be influenced by the solvent.[12][13]

Interpretation: The aromatic carbons will resonate in the downfield region of the spectrum (δ 120-150 ppm).[14][15] The carbon directly attached to the electron-withdrawing nitro group will be the most deshielded. The two aliphatic carbons of the ethyl chain will appear in the upfield region (δ < 50 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal to observe the molecular ion of the organic cation.[16][17]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

-

-

Infusion:

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

-

Ionization:

-

Apply a high voltage to the ESI needle to generate charged droplets.

-

As the solvent evaporates, the analyte molecules become charged, forming gas-phase ions.[18]

-

-

Mass Analysis:

-

The ions are then guided into the mass analyzer, where they are separated based on their m/z ratio.

-

Predicted Mass Spectrum and Interpretation

In positive ion mode ESI-MS, the spectrum will be dominated by the protonated molecular ion of the free base, [M+H]⁺, where M is 2-(3-nitrophenyl)ethanamine. The molecular weight of the free base (C₈H₁₀N₂O₂) is approximately 166.18 g/mol .[19] Therefore, the expected base peak will be at an m/z of approximately 167.19.

Expected Fragmentation Pattern: Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO and NO₂.[20] For phenylethylamine derivatives, cleavage of the benzylic C-C bond is also common.

Integrated Spectral Analysis Workflow

A comprehensive and reliable identification of this compound requires an integrated approach where data from all spectroscopic techniques are correlated.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]

- 3. shimadzu.com [shimadzu.com]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sites.bu.edu [sites.bu.edu]

- 11. cif.iastate.edu [cif.iastate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 18. academic.oup.com [academic.oup.com]

- 19. 2-(3-Nitrophenyl)ethan-1-amine | C8H10N2O2 | CID 12950066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Characteristics of 2-(3-Nitrophenyl)ethanamine Hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(3-Nitrophenyl)ethanamine hydrochloride (CAS No: 19008-62-9).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of solubility in various solvents, the influence of temperature and pH, and robust analytical methodologies for quantification.

Introduction: Compound Overview

This compound is a primary amine salt with a molecular formula of C8H11ClN2O2 and a molecular weight of 202.64 g/mol .[1] It typically presents as a solid.[1][3] The structure, featuring a nitrophenyl group and an ethylamine side chain, makes it a valuable intermediate in organic synthesis. Understanding its solubility is paramount for its effective use in reaction chemistry, formulation, and analytical characterization.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 19008-62-9 | [1][2][3] |

| Molecular Formula | C8H11ClN2O2 | [1][2][3] |

| Molecular Weight | 202.64 g/mol | [1] |

| Appearance | Solid | [1][3] |

| Melting Point | 211-215 °C | [3] |

Solubility Profile in Common Laboratory Solvents

The hydrochloride salt form of phenylethylamine derivatives generally enhances their solubility in polar solvents.[4] While specific quantitative data for this compound is not extensively available in public literature, a qualitative assessment and data from analogous compounds, such as its para-isomer (4-nitrophenylethylamine hydrochloride), indicate moderate solubility in polar solvents like water and ethanol.[4]

Table of Expected Solubilities:

| Solvent | Type | Expected Solubility | Rationale & Insights |

| Water | Polar Protic | Moderately Soluble | The hydrochloride salt readily dissociates, and the amine and nitro groups can form hydrogen bonds with water. |

| Methanol | Polar Protic | Soluble | Similar to water, its polarity and ability to hydrogen bond facilitate dissolution. The para-isomer is noted to be soluble in methanol.[5] |

| Ethanol | Polar Protic | Moderately Soluble | Its polarity is lower than methanol, which may slightly reduce solubility, but it is still expected to be a good solvent. The para-isomer is described as moderately soluble in ethanol.[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Its high polarity makes it an excellent solvent for a wide range of organic compounds. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | While polar, its hydrogen bonding capacity is limited compared to protic solvents. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | The high polarity of the hydrochloride salt limits its solubility in nonpolar organic solvents. |

| Hexanes | Nonpolar | Insoluble | The significant difference in polarity between the solute and solvent prevents dissolution. |

Experimental Rationale:

The choice of solvent is critical for any application. For synthetic chemistry, a solvent that fully dissolves the reactants is often preferred. For purification by recrystallization, a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For analytical purposes, the solvent must dissolve the analyte to a suitable concentration without interfering with the detection method.

Experimental Workflow for Solubility Determination

A robust and reproducible method for determining solubility is essential. The isothermal shake-flask method is a widely accepted standard.

Caption: Isothermal shake-flask method workflow.

Step-by-Step Protocol for Solubility Determination:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC (see Section 5).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Influence of pH and Temperature on Solubility

Effect of pH

The solubility of this compound is expected to be significantly influenced by pH. As the hydrochloride salt of a primary amine, the compound will exist in equilibrium between its protonated (ionized) and free base (neutral) forms.

-

Low pH (Acidic Conditions): In acidic solutions, the equilibrium will favor the protonated, cationic form. This ionized form is generally more water-soluble due to ion-dipole interactions with water molecules.

-

High pH (Basic Conditions): As the pH increases, the amine will be deprotonated to its neutral free base form. The free base is expected to be significantly less water-soluble than the hydrochloride salt.

Caption: pH effect on the solubility of an amine salt.

Effect of Temperature

The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with increasing temperature. This can be explained by Le Châtelier's principle: as heat is added to the system, the equilibrium shifts to favor the process that absorbs heat, which is dissolution. For recrystallization purposes, identifying a solvent where the compound has a steep solubility-temperature gradient is highly advantageous.

Analytical Methods for Quantification

Accurate quantification of dissolved this compound is essential for solubility studies. UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are two commonly employed techniques.

UV-Vis Spectrophotometry

The presence of the nitrophenyl chromophore in the molecule allows for direct quantification using UV-Vis spectrophotometry.

Workflow for UV-Vis Quantification:

Caption: UV-Vis spectrophotometry quantification workflow.

Protocol Outline:

-

Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan its absorbance across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Nitrophenol derivatives often exhibit characteristic absorption peaks.[6][7]

-

Prepare Standards: Create a series of standard solutions of known concentrations.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at λmax and plot absorbance versus concentration. The resulting graph should be linear in the desired concentration range (Beer's Law).

-

Measure Sample: Measure the absorbance of the appropriately diluted, filtered sample from the solubility experiment.

-

Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and is particularly useful for analyzing the compound in complex matrices. A reversed-phase HPLC method with UV detection is generally suitable.

Typical HPLC Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and Water with a buffer (e.g., 0.1% TFA or formic acid) | The organic modifier and buffer are adjusted to achieve optimal retention time and peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Detection | UV at the determined λmax | Provides sensitive and specific detection of the analyte. |

| Injection Volume | 10-20 µL | A typical volume for analytical HPLC. |

| Column Temperature | 25-30 °C | Maintained at a constant temperature to ensure reproducible retention times. |

Conclusion

The solubility of this compound is a critical parameter governed by the interplay of solvent polarity, pH, and temperature. As a hydrochloride salt, it exhibits enhanced solubility in polar protic solvents, which can be further manipulated by adjusting the pH of aqueous solutions. While specific quantitative data is sparse, the principles outlined in this guide, along with the provided experimental and analytical protocols, offer a robust framework for its characterization and effective utilization in a research and development setting.

References

- Pharmaffiliates. This compound. [Link]

- Molecularinfo. Cas number 19008-62-9|this compound. [Link]

- PubChem. 2-(3-Nitrophenyl)ethan-1-amine. [Link]

- Al-Sabagh, A. M., et al. "Spectrophotometric Determination of p-Nitrophenol under ENP Interference." Journal of Analytical Methods in Chemistry, vol. 2021, 2021, p. 6682722. [Link]

- ScienceOpen. Spectrophotometric Determination of p-Nitrophenol under ENP Interference. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. 3-NITROPHENETHYLAMINE HYDROCHLORIDE | 19008-62-9 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]

- 6. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

A Senior Application Scientist's Guide to 2-(3-Nitrophenyl)ethanamine Hydrochloride in Modern Organic Synthesis

This guide provides an in-depth technical exploration of 2-(3-Nitrophenyl)ethanamine hydrochloride, a versatile bifunctional building block in organic synthesis. We will move beyond simple catalog data to dissect its strategic applications, the chemical logic behind its use, and field-proven protocols for its transformation into high-value molecules. This document is intended for researchers, process chemists, and drug development professionals who require a practical understanding of how to leverage this intermediate for the synthesis of complex chemical entities.

Core Characteristics and Strategic Value

This compound (CAS No: 19008-62-9) is a crystalline solid that serves as a cornerstone intermediate in synthetic chemistry.[1][2][3] Its value lies in the orthogonal reactivity of its two primary functional groups: a primary aliphatic amine and an aromatic nitro group.

-

The Amino Group: A potent nucleophile and a handle for introducing the phenethylamine scaffold, a common motif in pharmacologically active compounds.[4][5] It readily undergoes acylation, alkylation, and reductive amination.

-

The Nitro Group: A powerful electron-withdrawing group that can be chemoselectively reduced to an aniline. This transformation dramatically alters the electronic properties of the aromatic ring and introduces a new reactive site, enabling a diverse array of subsequent chemical modifications.

This bifunctionality allows for a stepwise, controlled elaboration of molecular complexity. A synthetic chemist can choose to react the amine first, leaving the nitro group as a masked aniline, or vice-versa, depending on the desired synthetic outcome and the compatibility of other functional groups.

| Property | Value |

| CAS Number | 19008-62-9[1][2][3] |

| Molecular Formula | C₈H₁₁ClN₂O₂[1][3] |

| Molecular Weight | 202.64 g/mol [1] |

| Appearance | Solid[1] |

| Melting Point | 211-215 °C[6] |

| Storage | 2-8°C, Refrigerator[1] |

Synthesis of the Starting Material

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and scale-up considerations. A common and reliable laboratory-scale synthesis involves the reduction of a corresponding amide.

Protocol 2.1: Synthesis via Reduction of 2-(3-Nitrophenyl)acetamide

This protocol utilizes a borane-tetrahydrofuran complex to selectively reduce the amide carbonyl without affecting the aromatic nitro group.

Step-by-Step Methodology:

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-(3-nitrophenyl)acetamide (1.4 mmol) in anhydrous tetrahydrofuran (THF, 7.0 mL).

-

Reagent Addition: To this solution, add a 1.0 M solution of borane-THF complex (BH₃-THF, 3.5 mL, 3.5 mmol) dropwise at room temperature. A critical experimental choice, the use of BH₃-THF is predicated on its high selectivity for amide reduction over nitro group reduction, which would occur with more powerful reducing agents like LiAlH₄.

-

Reaction: Stir the resulting solution at room temperature until gas evolution ceases, then heat to 70 °C and maintain overnight.

-

Quenching: Cool the reaction to room temperature and carefully quench by the slow addition of 3M HCl (2 mL). This step neutralizes excess borane and hydrolyzes the borane-amine complex. Heat the mixture again to 70 °C to ensure the quench is complete.

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure to yield a solid. Dissolve the solid in 3M NaOH to deprotonate the amine (pH ~14) and extract the free amine into dichloromethane (4 x 15 mL).

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude free amine as an oil.

-

Salt Formation: Dissolve the crude amine in a minimal amount of dichloromethane and add 3M HCl in ethyl acetate (0.78 mmol) to precipitate the hydrochloride salt. Filter the resulting off-white solid to yield pure this compound.[7]

Caption: Workflow for the synthesis of 2-(3-Nitrophenyl)ethanamine HCl.

Core Synthetic Applications: A Bifunctional Linchpin

The true utility of this molecule is realized in its subsequent transformations. The strategic decision of which functional group to modify first is dictated by the overall synthetic plan.

Transformation 1: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine (aniline) is arguably the most critical transformation of this substrate. It opens the door to a vast array of aniline-based chemistries, including diazotization, Sandmeyer reactions, and further amide/sulfonamide formations.

The choice of reducing agent is paramount and depends on the presence of other sensitive functional groups in the molecule.

| Reducing Agent | Conditions | Advantages | Disadvantages |

| H₂ / Pd/C | H₂ (balloon or high pressure), Pd/C catalyst, MeOH or EtOH | High yield, clean reaction, catalyst is recoverable.[8] | Can reduce other functional groups (alkenes, alkynes, some carbonyls); risk of dehalogenation.[8][9] |

| Fe / HCl or NH₄Cl | Iron powder, acid, aqueous solvent, heat | Cost-effective, excellent for large-scale synthesis, tolerates many functional groups.[8][9] | Requires acidic conditions, workup can be cumbersome due to iron salts. |

| SnCl₂·2H₂O | Tin(II) chloride dihydrate, EtOH or EtOAc, heat | Mild, highly chemoselective, tolerates esters and other reducible groups.[8][10] | Stoichiometric amounts of tin are required, leading to metal waste. |

| Raney Nickel | H₂ (balloon or high pressure), Raney Ni catalyst, MeOH or EtOH | Effective, less prone to causing dehalogenation of aryl chlorides/bromides compared to Pd/C.[8][10] | Pyrophoric catalyst requires careful handling. |

Protocol 3.1.1: Chemoselective Nitro Reduction with Tin(II) Chloride

This protocol is ideal when other reducible functional groups (e.g., esters, nitriles) must be preserved.

Step-by-Step Methodology:

-

Setup: To a solution of this compound (1.0 mmol) in ethanol (10 mL), add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 mmol).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acid and precipitates tin hydroxides.

-

Filtration: Filter the resulting slurry through a pad of celite to remove inorganic salts. Wash the celite pad thoroughly with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(3-Aminophenyl)ethanamine.

Caption: Chemoselective reduction of the nitro group.

Transformation 2: Reactions of the Amino Group

The primary amine is a robust nucleophile, readily participating in amide coupling reactions, a cornerstone of medicinal chemistry.[4]

Protocol 3.2.1: Standard Amide Coupling with a Carboxylic Acid

This protocol uses EDC (a water-soluble carbodiimide) and HOBt to form an activated ester in situ, which then reacts cleanly with the amine.

Step-by-Step Methodology:

-

Activation: In a dry flask under a nitrogen atmosphere, dissolve the desired carboxylic acid (1.1 mmol), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mmol), and Hydroxybenzotriazole (HOBt, 1.2 mmol) in anhydrous Dichloromethane (DCM, 10 mL). Stir at room temperature for 30 minutes. The formation of the HOBt-ester is a key mechanistic step to suppress side reactions and minimize racemization if the carboxylic acid is chiral.

-

Amine Addition: In a separate flask, suspend this compound (1.0 mmol) in DCM (5 mL) and add a tertiary amine base such as Triethylamine (TEA, 1.5 mmol) or Diisopropylethylamine (DIPEA) to liberate the free amine.

-

Coupling: Add the free amine solution to the activated carboxylic acid solution. Stir the reaction mixture at room temperature overnight.

-

Workup: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: General workflow for amide bond formation.

Application Showcase: Building Block for Heterocycle Synthesis

The true power of this compound is demonstrated in multi-step syntheses where both functional groups are strategically employed. It serves as an excellent building block for various heterocyclic systems, which are prevalent in pharmaceuticals.[11][12][13][14][15]

The following workflow illustrates a hypothetical synthesis of a substituted benzimidazole, a privileged scaffold in medicinal chemistry.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. molecularinfo.com [molecularinfo.com]

- 4. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-NITROPHENETHYLAMINE HYDROCHLORIDE | 19008-62-9 [chemicalbook.com]

- 7. 3-NITROPHENETHYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 複素環ビルディングブロック [sigmaaldrich.com]

- 14. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]

- 15. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-(3-Nitrophenyl)ethanamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Chemical Safety